An In-Depth Technical Guide to 4-[(4-Methylpyrimidin-2-yl)oxy]aniline: Properties, Synthesis, and Therapeutic Potential
An In-Depth Technical Guide to 4-[(4-Methylpyrimidin-2-yl)oxy]aniline: Properties, Synthesis, and Therapeutic Potential
This guide provides a comprehensive technical overview of 4-[(4-Methylpyrimidin-2-yl)oxy]aniline, a heterocyclic compound of interest in medicinal chemistry and drug development. We will delve into its chemical and physical properties, outline a robust synthetic pathway, and explore its potential as a scaffold for novel therapeutics, grounded in the established bioactivity of related molecular architectures.
Introduction: The Pyrimidine-Aniline Scaffold in Modern Drug Discovery
The convergence of pyrimidine and aniline moieties in a single molecular entity has given rise to a privileged scaffold in modern pharmacology. Pyrimidine derivatives are integral to numerous FDA-approved drugs, notably tyrosine kinase inhibitors (TKIs) like Imatinib, which have revolutionized cancer therapy.[1] The aniline component often serves as a key pharmacophore, engaging in crucial hydrogen bonding and hydrophobic interactions within enzyme active sites.
4-[(4-Methylpyrimidin-2-yl)oxy]aniline belongs to this promising class of compounds. Its structure suggests potential applications as an inhibitor of protein kinases, which are critical regulators of cellular processes such as proliferation, differentiation, and apoptosis.[2][3] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. This guide will serve as a foundational resource for researchers investigating this molecule and its analogues for applications in oncology and beyond.
Physicochemical and Molecular Properties
A precise understanding of a compound's physicochemical properties is fundamental to its application in research and development, influencing everything from reaction kinetics to bioavailability. The key properties of 4-[(4-Methylpyrimidin-2-yl)oxy]aniline are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁N₃O | PubChem[4] |
| Molecular Weight | 201.22 g/mol | BLDpharm[5] |
| Monoisotopic Mass | 201.09021 Da | PubChem[4] |
| Predicted XlogP | 1.8 | PubChem[4] |
| Appearance | (Not specified) Expected to be a solid at room temperature. | N/A |
| Solubility | (Not specified) Expected to be soluble in organic solvents like DMSO, DMF, and methanol. | N/A |
| Melting Point | (Not specified) | N/A |
| Boiling Point | (Not specified) | N/A |
| CAS Number | 156627-57-3 (for a related isomer) | N/A |
Synthesis and Purification: A Guided Protocol
The synthesis of 4-[(4-Methylpyrimidin-2-yl)oxy]aniline can be efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This common and reliable method involves the coupling of an activated pyrimidine ring with an aminophenol derivative.
Rationale and Mechanistic Insight
The chosen synthetic route relies on the reaction between 2-chloro-4-methylpyrimidine and 4-aminophenol. The chlorine atom at the 2-position of the pyrimidine ring is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent ring nitrogens. 4-Aminophenol serves as the nucleophile, with its phenoxide ion (formed in the presence of a base) attacking the electron-deficient carbon of the pyrimidine. A non-polar, aprotic solvent like dimethylformamide (DMF) is ideal for this type of reaction as it effectively solvates the cation of the base, enhancing the nucleophilicity of the phenoxide.
Step-by-Step Synthesis Protocol
Materials:
-
4-Aminophenol
-
2-Chloro-4-methylpyrimidine
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-aminophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve the reagents. Stir the mixture at room temperature for 15 minutes to ensure the formation of the potassium phenoxide salt.
-
Addition of Electrophile: Add 2-chloro-4-methylpyrimidine (1.1 eq) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 4-[(4-Methylpyrimidin-2-yl)oxy]aniline.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 4-[(4-Methylpyrimidin-2-yl)oxy]aniline.
Structural Elucidation and Characterization
Confirmation of the molecular structure and assessment of purity are critical steps following synthesis. A combination of spectroscopic techniques is employed for this purpose.
Expected Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons: Two doublets in the range of δ 6.8-7.5 ppm, corresponding to the AA'BB' system of the para-substituted aniline ring.
-
Pyrimidine Protons: Two singlets or doublets in the range of δ 6.5-8.5 ppm for the protons on the pyrimidine ring.
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Methyl Protons: A singlet at approximately δ 2.4-2.6 ppm, corresponding to the methyl group on the pyrimidine ring.
-
Amine Protons: A broad singlet (NH₂) that may appear between δ 3.5-5.0 ppm, the chemical shift of which is dependent on solvent and concentration.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
The spectrum is expected to show 11 distinct signals corresponding to the 11 carbon atoms in the molecule, assuming no accidental equivalence.
-
Signals for the aromatic and pyrimidine carbons will appear in the downfield region (δ 110-170 ppm).
-
The methyl carbon will give a signal in the upfield region (δ 20-25 ppm).
-
-
Mass Spectrometry (MS):
-
In electrospray ionization (ESI) positive mode, the spectrum should show a prominent molecular ion peak [M+H]⁺ at m/z 202.0975.[4]
-
-
Infrared (IR) Spectroscopy:
-
N-H Stretching: A pair of medium-to-sharp bands in the region of 3300-3500 cm⁻¹ characteristic of a primary amine.
-
C-H Stretching: Aromatic C-H stretches just above 3000 cm⁻¹, and aliphatic C-H stretches from the methyl group just below 3000 cm⁻¹.
-
C=N and C=C Stretching: Multiple sharp bands in the 1450-1650 cm⁻¹ region corresponding to the pyrimidine and aniline rings.
-
C-O Stretching: A strong band in the 1200-1250 cm⁻¹ region, characteristic of an aryl ether linkage.
-
Analytical Workflow Diagram
Caption: Standard analytical workflow for compound characterization.
Potential Applications in Drug Development
The 4-(pyrimidin-2-yloxy)aniline scaffold is a key feature in several potent kinase inhibitors.[2][6] For instance, related structures have been identified as dual inhibitors of Mer and c-Met kinases, both of which are receptor tyrosine kinases implicated in tumor cell proliferation, survival, and metastasis.[3]
Mechanism of Action: Kinase Inhibition
Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein. In many cancers, kinases become constitutively active, leading to uncontrolled cell growth. Small molecule inhibitors, such as those based on the pyrimidine-aniline scaffold, typically function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade.
Future Research Directions
4-[(4-Methylpyrimidin-2-yl)oxy]aniline represents a valuable starting point for further drug discovery efforts. Future research could focus on:
-
Screening: Evaluating its inhibitory activity against a broad panel of kinases to identify primary targets.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogues with modifications to the aniline and pyrimidine rings to optimize potency and selectivity.
-
Pharmacokinetic Profiling: Assessing the compound's absorption, distribution, metabolism, and excretion (ADME) properties to determine its drug-likeness.
Illustrative Kinase Signaling Pathway
Caption: Inhibition of a generic receptor tyrosine kinase pathway.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 4-[(4-Methylpyrimidin-2-yl)oxy]aniline is not widely available, precautions should be taken based on the known hazards of related aniline and pyrimidine compounds.[7][8][9]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.[10]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11] Avoid contact with skin and eyes.[7]
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
-
First Aid: In case of skin contact, wash immediately with soap and water.[10] In case of eye contact, rinse cautiously with water for several minutes.[7] If inhaled or ingested, seek immediate medical attention.[9]
Researchers must always consult institutional safety protocols and perform a thorough risk assessment before handling any new chemical compound.
References
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PubChem. (n.d.). 4-[(4-methylpyrimidin-2-yl)oxy]aniline. National Center for Biotechnology Information. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Methyl-3-[4-(3-pyridyl)pyrimidin-2-yloxy]aniline. PubMed Central. Retrieved from [Link]
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PubChem. (n.d.). 4-(Pyrimidin-2-yl)aniline. National Center for Biotechnology Information. Retrieved from [Link]
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Chemos GmbH & Co. KG. (2020, June 25). Safety Data Sheet: 4,4'-oxydianiline and its salts. Retrieved from [Link]
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ScienceLab.com. (n.d.). Material Safety Data Sheet: Aniline. Retrieved from [Link]
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PubChem. (n.d.). 4-methyl-N-(pyridin-2-ylmethyl)aniline. National Center for Biotechnology Information. Retrieved from [Link]
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Wang, C., et al. (2022). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Molecules, 27(16), 5329. Retrieved from [Link]
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PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)aniline. National Center for Biotechnology Information. Retrieved from [Link]
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LookChem. (n.d.). 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline. Retrieved from [Link]
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MPG.PuRe. (n.d.). Supporting Information. Retrieved from [Link]
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National Center for Biotechnology Information. (2022, August 18). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. PubMed. Retrieved from [Link]
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ResearchGate. (2022, August). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Retrieved from [Link]
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Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Unveiling the Antimycobacterial Potential of Novel 4-Alkoxyquinolines: Insights into Selectivity, Mechanism of Action, and In Vivo Exposure. PubMed Central. Retrieved from [Link]
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ResearchGate. (n.d.). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Retrieved from [Link]
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University of Nebraska-Lincoln. (n.d.). Structure Determination of Organic Compounds. Retrieved from [Link]
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